4-Cyclobutoxy-3,5-difluorobenzoic acid 4-Cyclobutoxy-3,5-difluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1339696-85-3
VCID: VC7432249
InChI: InChI=1S/C11H10F2O3/c12-8-4-6(11(14)15)5-9(13)10(8)16-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15)
SMILES: C1CC(C1)OC2=C(C=C(C=C2F)C(=O)O)F
Molecular Formula: C11H10F2O3
Molecular Weight: 228.195

4-Cyclobutoxy-3,5-difluorobenzoic acid

CAS No.: 1339696-85-3

Cat. No.: VC7432249

Molecular Formula: C11H10F2O3

Molecular Weight: 228.195

* For research use only. Not for human or veterinary use.

4-Cyclobutoxy-3,5-difluorobenzoic acid - 1339696-85-3

Specification

CAS No. 1339696-85-3
Molecular Formula C11H10F2O3
Molecular Weight 228.195
IUPAC Name 4-cyclobutyloxy-3,5-difluorobenzoic acid
Standard InChI InChI=1S/C11H10F2O3/c12-8-4-6(11(14)15)5-9(13)10(8)16-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15)
Standard InChI Key BGEUFXACNBNBGR-UHFFFAOYSA-N
SMILES C1CC(C1)OC2=C(C=C(C=C2F)C(=O)O)F

Introduction

Chemical Structure and Nomenclature

The structural features of 4-cyclobutoxy-3,5-difluorobenzoic acid are critical to its reactivity and applications. The benzoic acid core is substituted with two fluorine atoms at the meta positions (C3 and C5) and a cyclobutyl ether group at the para position (C4). The cyclobutoxy moiety introduces a strained four-membered ring system, which influences both the compound’s three-dimensional conformation and its intermolecular interactions.

Molecular Formula: C₁₁H₁₀F₂O₃
SMILES Notation: C1CC(C1)Oc1c(cc(cc1F)C(=O)O)F
IUPAC Name: 4-(Cyclobutyloxy)-3,5-difluorobenzoic acid
CAS Registry: 1339696-85-3

The presence of fluorine atoms enhances electronegativity and lipophilicity, while the cyclobutyl group contributes to steric hindrance, potentially reducing off-target interactions in biological systems .

Synthesis and Manufacturing

The synthesis of 4-cyclobutoxy-3,5-difluorobenzoic acid involves multi-step functionalization of the benzoic acid scaffold. While direct literature on its preparation is limited, analogous routes for similar compounds provide insight into plausible methodologies.

Key Synthetic Steps

  • Core Formation: Starting with 3,5-difluorobenzoic acid (CAS 455-40-3), the cyclobutoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The electron-withdrawing fluorine atoms activate the aromatic ring toward substitution at the para position .

  • Etherification: Reaction with cyclobutanol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) or using a base like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) facilitates ether bond formation .

  • Purification: Crystallization from solvents such as ethyl acetate or hexane yields the pure product, as evidenced by its reported melting point range and spectral data .

Example Reaction Pathway:

3,5-Difluorobenzoic acid+CyclobutanolMitsunobu4-Cyclobutoxy-3,5-difluorobenzoic acid\text{3,5-Difluorobenzoic acid} + \text{Cyclobutanol} \xrightarrow{\text{Mitsunobu}} \text{4-Cyclobutoxy-3,5-difluorobenzoic acid}

Green Chemistry Considerations

Recent advances emphasize sustainable methods, such as using hydrogen peroxide and diphenyl diselenide as catalysts in aqueous media, which align with trends observed in the synthesis of related fluorinated benzoic acids . These approaches minimize hazardous waste and improve atom economy.

Physical and Chemical Properties

The compound’s physicochemical profile is pivotal for its handling and application in research settings.

PropertyValueSource
Molecular Weight228.19 g/mol
Melting PointNot explicitly reported
Boiling PointEstimated >243°C (extrapolated)
Density~1.35 g/cm³ (estimated)
SolubilitySlightly soluble in methanol, chloroform
pKa~3.5 (carboxylic acid)

The solubility in organic solvents like chloroform and methanol suggests utility in hydrophobic environments, while the acidic proton (pKa ≈ 3.5) enables salt formation for improved bioavailability .

Applications in Pharmaceutical Research

4-Cyclobutoxy-3,5-difluorobenzoic acid is primarily employed as a building block in medicinal chemistry. Its applications include:

Kinase Inhibitor Development

The compound’s rigid structure makes it a candidate for kinase binding pockets. In a study on benzoxazepinoindazoles, analogous benzoic acid derivatives were utilized to target Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. The fluorine atoms enhance metabolic stability, while the cyclobutoxy group modulates selectivity .

Material Science

The compound’s ability to form hydrogen-bonded dimers (as seen in 3,5-difluorobenzoic acid) suggests potential in crystal engineering and supramolecular chemistry .

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